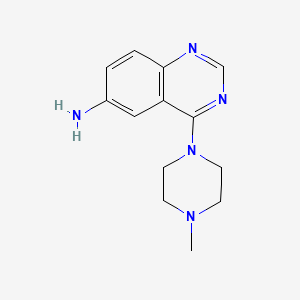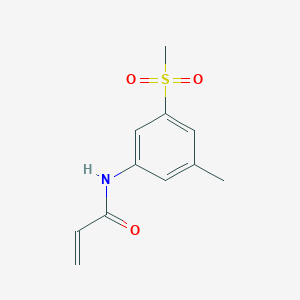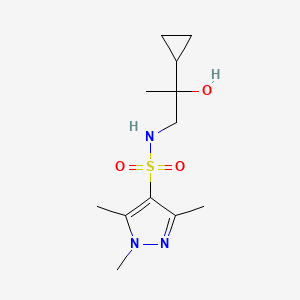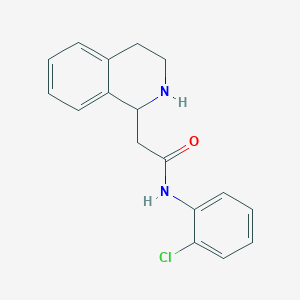
5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide” is a chemical substance with the molecular formula C11H14N2O4S and a molecular weight of 270.3 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C11H14N2O4S. It contains cyclopropyl, dioxidotetrahydrothiophen, trifluoromethylphenyl, and pyrazole functional groups .Scientific Research Applications
Chemical Structure and Synthesis
The compound 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide shares structural similarities with various pyrazole derivatives, which are known for their diverse applications in scientific research. The structural studies of related compounds have facilitated the synthesis and crystallographic analysis, enabling a deeper understanding of their properties. For example, pyrazole-1-carboxamide derivatives were synthesized and characterized, revealing intricate details about their crystal structure and molecular interactions. These findings are crucial for the design of compounds with specific properties and functions in various scientific applications (Kumara et al., 2018).
Molecular Interactions and Stability
The molecular interactions and stability of pyrazole derivatives are areas of significant interest. Studies have shown that these compounds exhibit a range of interactions, including hydrogen bonding and pi-pi stacking, contributing to their stability and reactivity. The understanding of these interactions is crucial for predicting the behavior of such compounds in different environments and for their potential applications in fields like material science and pharmaceuticals (Kumara et al., 2017).
Biological Activity and Applications
The biological activity of pyrazole derivatives has been extensively studied, indicating their potential in therapeutic applications. For instance, certain pyrazole-3-carboxamide derivatives have demonstrated significant antibacterial and antiproliferative effects, making them candidates for drug development and cancer treatment research (Zítko et al., 2013). Additionally, their interactions with DNA and other biological molecules are crucial for understanding their mode of action and for designing compounds with specific biological activities (Lu et al., 2014).
properties
IUPAC Name |
5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3S/c19-18(20,21)13-3-1-2-4-14(13)22-17(25)15-9-16(11-5-6-11)24(23-15)12-7-8-28(26,27)10-12/h1-4,9,11-12H,5-8,10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSZGEIZLRTNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]acetic acid](/img/structure/B2644699.png)
![5-[(4-Chloroanilino)methylene]-3-(4-chlorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2644700.png)

![4-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2644702.png)

![2-(2-Chloroacetyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2644704.png)


![5-bromo-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-2-carboxamide](/img/structure/B2644712.png)




![Ethyl 5-(3-chlorothiophen-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate](/img/structure/B2644721.png)